Einecs 308-962-6 Einecs 308-962-6
Brand Name: Vulcanchem
CAS No.: 99192-53-7
VCID: VC17029827
InChI: InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13/h2*6H,1-5,7H2;3-5,7-10H,1-2H2,(H2,11,12,13)/t;;3-,4-,5+,6-/m..1/s1
SMILES:
Molecular Formula: C18H39N2O9P
Molecular Weight: 458.5 g/mol

Einecs 308-962-6

CAS No.: 99192-53-7

Cat. No.: VC17029827

Molecular Formula: C18H39N2O9P

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Einecs 308-962-6 - 99192-53-7

Specification

CAS No. 99192-53-7
Molecular Formula C18H39N2O9P
Molecular Weight 458.5 g/mol
IUPAC Name cyclohexanamine;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13/h2*6H,1-5,7H2;3-5,7-10H,1-2H2,(H2,11,12,13)/t;;3-,4-,5+,6-/m..1/s1
Standard InChI Key PPGOSUMEOKOYAR-XFPKPAKQSA-N
Isomeric SMILES C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)O
Canonical SMILES C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O

Introduction

Structural Characterization and Molecular Identity

Chemical Composition and Stereochemistry

The compound is defined by the molecular formula C₁₈H₃₉N₂O₉P and a molecular weight of 458.484 g/mol . Its structure comprises:

  • A beta-D-fructofuranose backbone with a phosphorylated anomeric carbon (C1), forming the 1-(dihydrogen phosphate) group.

  • Two equivalents of cyclohexylamine (C₆H₁₁N) ionically associated with the phosphate group, neutralizing its charge .

The stereochemical configuration at the anomeric center (C2) is beta, as indicated by the R/S designations in the IUPAC name: [(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate . This configuration is critical for its biochemical interactions, particularly in enzyme recognition.

Spectral and Crystallographic Data

While crystallographic data for EINECS 308-962-6 is unavailable, mass spectrometry (MS) of related fructose phosphates reveals characteristic fragmentation patterns. For instance, beta-D-fructofuranose 1-phosphate (a structural analog) exhibits a deprotonated ion [M-H]⁻ at m/z 259.0224 and fragment ions at m/z 96.9698 (PO₃⁻) and 78.9592 (PO₂⁻) . These patterns suggest that the cyclohexylamine adduct in EINECS 308-962-6 would produce distinct MS signals, such as [M+H]⁺ peaks near m/z 459.

Synthesis and Industrial Production

Optimization Challenges

Key challenges include:

  • Selective phosphorylation: Avoiding phosphorylation at secondary hydroxyl groups (C3, C4, or C6).

  • Amine stoichiometry: Ensuring precise 1:2 molar ratios to prevent incomplete complexation or excess free cyclohexylamine.

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is expected to exhibit amphiphilic behavior, with the phosphate group conferring water solubility and cyclohexylamine enhancing organic solvent compatibility (e.g., dichloromethane or ethyl acetate).

  • Stability: Phosphoester bonds are susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Storage at 4°C in anhydrous environments is recommended .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds shows endothermic peaks near 120–150°C, corresponding to decomposition of the cyclohexylamine moiety .

Biochemical and Industrial Applications

Metabolic Research

As a fructose-1-phosphate analog, EINECS 308-962-6 may serve as:

  • A substrate or inhibitor for enzymes in fructose metabolism (e.g., ketohexokinase) .

  • A probe for studying hereditary fructose intolerance, where fructose-1-phosphate accumulation causes toxicity .

Pharmaceutical Formulations

Cyclohexylamine’s role as a counterion could improve the solubility of poorly bioavailable drugs, though its use is limited by toxicity concerns.

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